MN-25

CB2 receptor binding cannabinoid selectivity indole-3-carboxamide

Researchers requiring a certified synthetic cannabinoid reference standard for forensic toxicology or CB2 receptor pharmacology face supply inconsistency and ambiguous purity claims. MN-25 (CAS 501926-82-5) resolves both. • 22-fold CB2-selective agonist (Ki CB2 = 11 nM; CB1 = 245 nM) with validated TNF-R shedding inhibition (IC50 = 33 μM) in human PBMCs. • Supplied as an analytical reference standard (≥95% purity); ideal for LC-MS/MS and GC-MS method development. • Structurally paired with its 2-methyl derivative (CB1-selective) for definitive SAR studies-substitution without cross-validation is scientifically indefensible.

Molecular Formula C26H37N3O3
Molecular Weight 439.6 g/mol
CAS No. 501926-82-5
Cat. No. B592945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN-25
CAS501926-82-5
SynonymsUR-12
Molecular FormulaC26H37N3O3
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C
InChIInChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1
InChIKeyVQGDMQICNRCQEH-UFKXBGGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MN-25 Procurement Guide


7-Methoxy-1-(2-morpholinoethyl)-N-((1S,4R)-1,3,3-trimethylbicyclo(2.2.1)heptan-2-yl)-1H-indole-3-carboxamide (CAS 501926-82-5), commonly designated MN-25 or UR-12, is an orally active synthetic indole-3-carboxamide cannabinoid ligand invented by Bristol-Myers Squibb [1]. It exhibits greater affinity for the peripheral cannabinoid receptor type 2 (CB2; Ki = 11 nM) than for the central psychoactive receptor type 1 (CB1; Ki = 245 nM), yielding approximately 22-fold CB2 selectivity [2]. MN-25 demonstrates CB2 agonist activity and inhibits TNF receptor shedding in vitro (IC50 = 33 μM) . The compound is supplied primarily as an analytical reference standard for research and forensic applications .

MN-25 vs. In-Class Cannabinoid Ligands


Simple substitution of MN-25 with another indole-3-carboxamide or alternative CB2 agonist is scientifically indefensible without cross-validation. The 2-methyl derivative of MN-25 (CAS 501927-29-3) exhibits a completely reversed selectivity profile (Ki CB1 = 8 nM; CB2 = 29 nM), despite differing by only a single methyl group . The canonical CB2-selective agonist JWH-133 achieves substantially higher CB2 affinity (Ki = 3.4 nM) and >200-fold selectivity [1]. The widely used reference agonist WIN 55,212-2 displays non-selective nanomolar affinity (Ki CB1 ≈ 62 nM; CB2 ≈ 3.3 nM) . Moreover, MN-25 uniquely fails to demonstrate in vivo anti-inflammatory efficacy in a murine acute inflammation model at oral doses up to 50 mg/kg—a functional deficit not shared by all CB2 agonists . These quantitative divergences in binding, selectivity, and functional outcome preclude casual interchange.

MN-25 Quantitative Evidence


CB2 vs. CB1 Binding Selectivity

MN-25 binds human CB2 receptors with Ki = 11 nM and CB1 receptors with Ki = 245 nM, yielding a 22-fold CB2 selectivity [1]. In direct structural comparison, the 2-methyl derivative of MN-25 reverses this selectivity (CB1 Ki = 8 nM; CB2 Ki = 29 nM) . The prototypical CB2-selective agonist JWH-133 achieves CB2 Ki = 3.4 nM with >200-fold selectivity [2]. The non-selective reference agonist WIN 55,212-2 displays Ki values of 62.3 nM (CB1) and 3.3 nM (CB2) .

CB2 receptor binding cannabinoid selectivity indole-3-carboxamide receptor pharmacology

CB1 Functional Agonist Activity

MN-25 functions as a CB1 receptor agonist with an EC50 of 6.31 nM in a luciferase reporter gene assay using CHO cells expressing human CB1 receptors [1]. Functional data for the 2-methyl derivative under identical assay conditions are not publicly available, preventing direct functional comparison. The non-selective agonist WIN 55,212-2 exhibits EC50 values of approximately 2–10 nM in cAMP inhibition assays at CB1 receptors .

CB1 functional activity cAMP inhibition agonist efficacy GPCR signaling

CB2-Mediated Anti-Inflammatory Activity

MN-25 inhibits lipopolysaccharide (LPS)-stimulated TNF receptor shedding from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 33 μM . This in vitro functional activity is consistent with CB2 receptor agonism. No comparable IC50 data are available for the 2-methyl derivative under identical conditions. JWH-133, a highly selective CB2 agonist, inhibits TNF-α production in similar cellular models at nanomolar concentrations [1].

TNF-α cytokine inhibition CB2 functional assay human PBMC

In Vivo Anti-Inflammatory Efficacy

MN-25 failed to demonstrate efficacy in a mouse acute inflammation model when administered orally at doses up to 50 mg/kg . This outcome contrasts with the in vivo efficacy reported for the structurally related indolopyridone 3a described in the same publication, which showed anti-inflammatory activity orally [1]. Other CB2 agonists such as JWH-133 and AM1241 have demonstrated in vivo anti-inflammatory and analgesic effects in murine models [2].

in vivo pharmacology murine inflammation model oral bioavailability CB2 agonist

Physicochemical Properties & Solubility

MN-25 exhibits a calculated LogP of 4.13 and is soluble in DMSO (20 mg/mL), DMF (30 mg/mL), and ethanol (10 mg/mL) . Solubility in aqueous buffers is limited: DMF:PBS (1:5) yields only 0.16 mg/mL . In comparison, WIN 55,212-2 mesylate is freely soluble in aqueous buffers (>10 mg/mL), and JWH-133 displays similar lipophilicity but may require different vehicle optimization .

solubility formulation in vitro assay conditions LogP

MN-25 Application Scenarios


CB2/CB1 Selectivity Reversal

MN-25 (22-fold CB2-selective) and its 2-methyl derivative (CB1-selective) constitute a minimal structural pair for probing the molecular determinants of cannabinoid receptor subtype selectivity. Procurement of both compounds enables comparative structure-activity relationship (SAR) studies that map the conformational and electronic effects of a single methyl substitution on receptor recognition and functional coupling .

Forensic Reference Standard Applications

MN-25 is classified as a synthetic cannabinoid and is supplied as an analytical reference standard (purity ≥95%) for forensic toxicology, drug monitoring, and method development in LC-MS/MS or GC-MS analyses. Procurement is appropriate for laboratories requiring a certified reference material for identification and quantification of MN-25 in seized materials or biological specimens .

In Vitro CB2 Agonist Control

Researchers requiring a CB2 receptor agonist with moderate selectivity (22-fold) and residual CB1 activity may select MN-25 as an experimental control. The compound inhibits TNF-R shedding in human PBMCs (IC50 = 33 μM), providing a functional readout of CB2 agonism in primary human cells . This selectivity profile is distinct from high-selectivity CB2 agonists (e.g., JWH-133) and non-selective agonists (e.g., WIN 55,212-2).

In Vitro–In Vivo Disconnect Mechanisms

MN-25 displays CB2 agonism and in vitro anti-inflammatory activity (TNF-R shedding inhibition) yet fails to show in vivo efficacy in murine inflammation models . This disconnect makes MN-25 a valuable tool for investigating the pharmacokinetic, metabolic, or target-engagement barriers that limit translation of in vitro CB2 activity to in vivo outcomes—a phenomenon not universally observed with other CB2 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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